苯丙氨酸-脯氨酸

描述

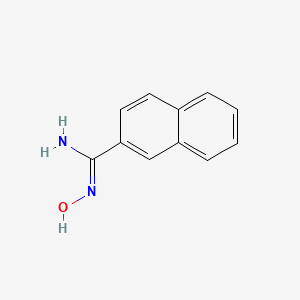

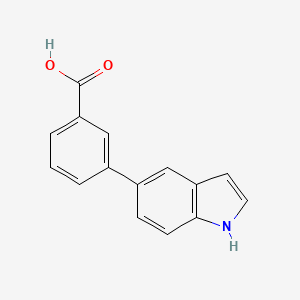

Phe-Pro is a dipeptide with the empirical formula C14H18N2O3 and a molecular weight of 262.30 . It is a compound that is commonly found in nature and has been studied for its various properties and potential applications .

Synthesis Analysis

The synthesis of peptides related to Phe-Pro involves the incorporation of a C-terminal methyl ester in place of the boronic acid . The synthesis process is designed to explore the impact of different N-terminal blocking groups on the binding affinity to human thrombin . The nature of the N-terminal blocking group, such as Boc (tert-butyloxycarbonyl), significantly affects the peptide’s affinity for thrombin .Molecular Structure Analysis

The molecular structure of Phe-Pro and related peptides has been analyzed through 1H-NMR studies and X-ray crystallography . The peptide portion containing D-Phe-Pro has a secondary structure in aqueous solutions, which is consistent with the structure observed when complexed with thrombin in protein crystal structures .Chemical Reactions Analysis

The interaction of Phe-Pro with human thrombin can be considered a chemical reaction where the peptide acts as an inhibitor. The binding of the peptide to thrombin is influenced by the N-terminal blocking group, which can lead to different binding affinities.Physical And Chemical Properties Analysis

The physical and chemical properties of Phe-Pro are closely related to its structure and the interactions it undergoes with thrombin. The peptide exhibits a secondary structure in solution, which contributes to its binding affinity.科学研究应用

肠道模型中的代谢

二肽苯丙氨酸-脯氨酸已对其在 Caco-2 细胞单层(小肠上皮模型)中的代谢进行了研究。这项研究表明,当苯丙氨酸-脯氨酸从这些细胞的顶侧传递到基底侧时,会发生显着的加水分解,这主要是由于酶脯氨酸酶的作用。这项研究提供了对苯丙氨酸-脯氨酸的细胞内代谢过程的见解,包括各种抑制剂对其水解和跨细胞转运的影响,突出了其在肠道代谢和营养吸收过程中的相关性 (Hu et al., 1994)。

植物组织中的蛋白质组学分析

在植物蛋白质组学领域,已经对不同的提取技术进行了严格评估,以评估其从顽固植物组织中提取蛋白质的效率。其中一种方法涉及使用苯酚 (Phe) 基提取,该方法已被证明特别有效地从含有高水平可溶性多糖的组织中提取糖蛋白。这项研究强调了苯酚在增强具有挑战性的植物组织的蛋白质组学分析中的效用 (Saravanan & Rose, 2004)。

提高板式换热器性能

苯丙氨酸-脯氨酸的应用也已在提高板式换热器 (PHE) 性能的背景下进行了探索。研究已经探讨了在 PHE 中使用纳米流体的可能性,证明了这些流体在提高传热能力方面的潜力。这项研究提供了对换热器优化的见解,换热器是各种工业过程中的关键组件 (Kumar, Tiwari, & Ghosh, 2015)。

光催化制氢跨学科研究

光催化制氢 (PHE) 是一个已经取得重大进展的跨学科领域。该领域的研究探索了化学和材料科学等不同科学学科之间的相互作用,以创新和增强 PHE 技术。这强调了 PHE 研究的协作性质及其随时间的演变 (Yao, Hu, Zou, & Qu, 2022)。

抑制细菌中的毒力因子

苯丙氨酸-脯氨酸,特别是其环状形式环 (苯丙氨酸-脯氨酸),已被确定为一种化合物,可抑制霍乱弧菌 O1 El Tor 中毒力因子的产生,霍乱弧菌是引起霍乱的细菌。研究表明,环 (苯丙氨酸-脯氨酸) 减少了毒力调节因子 tcpPH 的转录,进而减少了霍乱毒素和毒素共调节菌毛的产生。这一发现对于了解细菌发病机制和开发新的治疗策略具有重要意义 (Bina & Bina, 2010)。

线粒体 tRNA 基因转录

在植物线粒体研究中,已经探索了 tRNA(Phe) 基因的转录起始位点,突出了它与双子叶植物中线粒体蛋白质和 rRNA 编码基因启动子的相似性。这项研究提供了对线粒体基因转录调控的见解,表明线粒体中 tRNA、rRNA 和 mRNA 转录的共同机制 (Binder & Brennicke, 1993)。

天冬氨酸蛋白酶的生色底物

在酶学研究领域,苯丙氨酸-脯氨酸已被用于合成生色肽底物。这些底物专门设计用于研究天冬氨酸蛋白酶,天冬氨酸蛋白酶是在各种生物过程中发挥关键作用的酶。这些底物的设计和表征为理解酶机制和潜在治疗应用提供了有价值的工具 (Dunn et al., 1986)。

核氢系统中的结构分析

过程换热器 (PHE) 是核氢系统中的一个关键部件,已经对其高温结构完整性进行了分析。这项研究对于极高温反应堆 (VHTR) 中组件的开发和测试至关重要,VHTR 用于制氢。研究结果有助于设计更高效、更安全的核氢系统 (Song et al., 2011)。

安全和危害

作用机制

Target of Action

The primary target of the compound Phe-Pro, also known as Cyclo (Phe-Pro) or cFP, is biological membranes . Produced by the Vibrio species, Phe-Pro plays the dual roles of being a signaling molecule and a virulence factor .

Biochemical Pathways

Phe-Pro affects the lipid metabolism pathway . Specifically, the physiological blood concentration of Phe-Pro was added to the lipid accumulation model of HepG2 cells to decrease intracellular cholesterol and increase the expression of CYP7A1 and PPARα mRNA levels .

Result of Action

The molecular and cellular effects of Phe-Pro’s action include a decrease in intracellular cholesterol and an increase in the expression of CYP7A1 and PPARα mRNA levels in HepG2 cells . Phe-Pro is also a ligand for PPARα .

生化分析

Biochemical Properties

Phe-Pro interacts with various enzymes, proteins, and other biomolecules. This suggests that Phe-Pro does not require any specific protein for its transport across membranes .

Cellular Effects

Phe-Pro influences cell function in several ways. As a signaling molecule, it can affect cell signaling pathways and gene expression . As a virulence factor, it can impact cellular metabolism and contribute to the pathogenicity of the Vibrio species .

Molecular Mechanism

The molecular mechanism of Phe-Pro is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phe-Pro can change over time. Studies have shown that Phe-Pro is a diffusible molecule that does not require energy for transportation across biological membranes . This suggests that Phe-Pro is stable and does not degrade significantly over time .

Metabolic Pathways

Phe-Pro is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux and metabolite levels

Transport and Distribution

Phe-Pro is transported and distributed within cells and tissues by simple diffusion . It does not require any specific transporters or binding proteins for its transport

属性

IUPAC Name |

1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQJQNWXCSUVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398993 | |

| Record name | Phe-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7669-65-0 | |

| Record name | Phe-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)